Lipophilicity (XLogP3-AA) Comparison vs. Unsubstituted 7-Azagramine (CAS 5654-92-2)
The 6-ethyl substituent on CAS 533939-05-8 increases computed lipophilicity by +0.9 log units versus the unsubstituted 7-azagramine (CAS 5654-92-2). Higher XLogP3-AA is generally associated with improved membrane permeability but must be balanced against solubility in early drug discovery. [1]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 7-Azagramine (CAS 5654-92-2): XLogP3-AA = 1.1 |
| Quantified Difference | +0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable lipophilicity shift predicts a meaningful difference in ADME profiles, enabling prioritiszation of the 6-ethyl analog in permeability-limited target product profiles over the more polar parent.
- [1] PubChem. (2026). XLogP3-AA values: CID 45094696 = 2.0; CID 521877 = 1.1. National Center for Biotechnology Information. View Source
